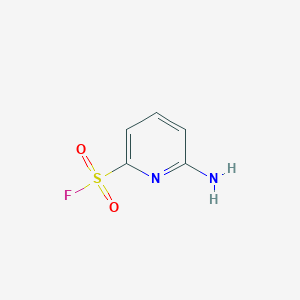
6-Aminopyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyridine-2-sulfonyl fluoride is a chemical compound characterized by a pyridine ring with an amino group and a sulfonamide group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfonyl fluoride typically involves the generation of a diazonium tetrafluoroborate from 2-aminopyridine, sodium nitrite, and a solution of hydrofluoric acid and boron trifluoride (tetrafluoroboric acid). The subsequent thermal decomposition of the diazonium salt leads to the formation of 2-fluoropyridines . Another method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-Aminopyridine-2-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines.
Medicinal Chemistry: The compound is explored for its potential as a protease inhibitor and in the development of covalent enzyme inhibitors.
Bioconjugation: It is utilized in bioconjugation techniques to label and study proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 6-Aminopyridine-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic residues in proteins and enzymes. This reactivity allows it to form covalent bonds with specific amino acid residues, thereby modifying the activity of the target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
6-Aminopyridine-2-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonyl fluoride group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the amino and sulfonyl fluoride groups.
Uniqueness
6-Aminopyridine-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C5H5FN2O2S |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
6-aminopyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H,(H2,7,8) |
InChI-Schlüssel |
BTACBKKLVLEUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


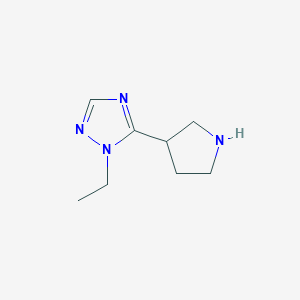
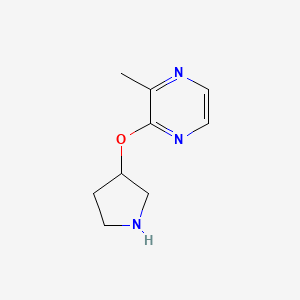
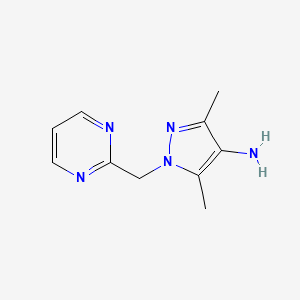
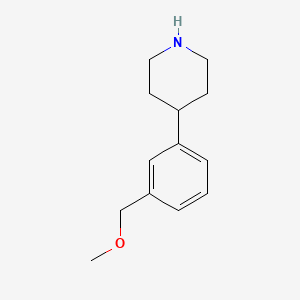
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
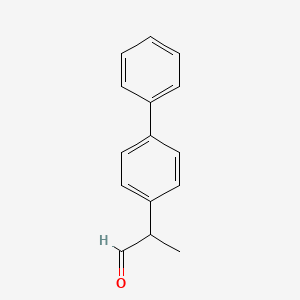
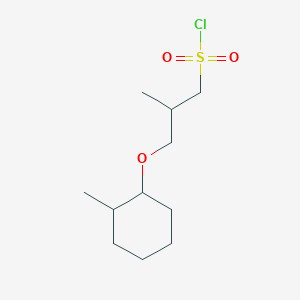
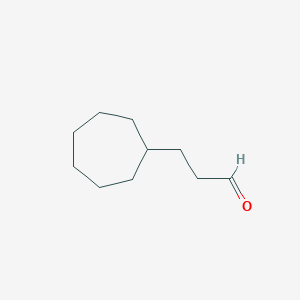
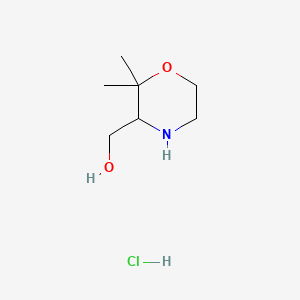
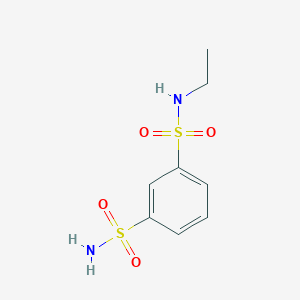
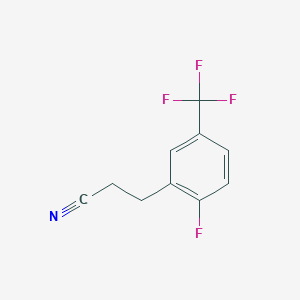
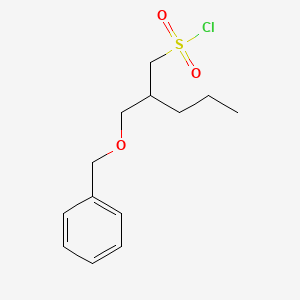
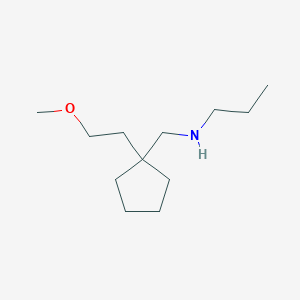
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
